2-amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
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Overview
Description
2-amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors, such as 3-(3,4-dimethoxyphenyl)propanoic acid, under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.
Attachment of the chlorobenzyl ether: This step involves the reaction of the chromen-4-one derivative with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Lacks the chlorobenzyl ether group.
7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Lacks the amino group.
2-amino-7-((4-chlorobenzyl)oxy)-4H-chromen-4-one: Lacks the dimethoxyphenyl group.
Uniqueness
The presence of both the amino group and the chlorobenzyl ether group in 2-amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-amino-7-[(4-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5/c1-28-19-10-5-15(11-21(19)29-2)22-23(27)18-9-8-17(12-20(18)31-24(22)26)30-13-14-3-6-16(25)7-4-14/h3-12H,13,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYPESCUOVVMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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